molecular formula C18H25N3O3S B267496 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Número de catálogo B267496
Peso molecular: 363.5 g/mol
Clave InChI: NWHDNTWGTSAJJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. It is commonly referred to as CCT137690 and is classified as a selective inhibitor of the protein kinase CHK1.

Mecanismo De Acción

CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest and DNA repair. CCT137690 works by selectively inhibiting CHK1, preventing the cell from repairing DNA damage. This leads to cell death in cancer cells that have already undergone significant DNA damage.
Biochemical and Physiological Effects
CCT137690 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, leading to cell death. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using CCT137690 in lab experiments is its selectivity for CHK1. This allows researchers to study the specific effects of inhibiting CHK1 on cancer cells. Additionally, CCT137690 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CCT137690 in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Direcciones Futuras

There are several future directions for research on CCT137690. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of CCT137690 in combination with other cancer treatments to enhance their effectiveness. Finally, there is ongoing research into the potential use of CCT137690 in other diseases, such as neurodegenerative disorders.
Conclusion
CCT137690 is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. As a selective inhibitor of CHK1, CCT137690 has been extensively studied for its potential use in cancer treatment. It induces cell cycle arrest and apoptosis, leading to cell death in cancer cells. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. While there are limitations to using CCT137690 in lab experiments, its potential for cancer treatment and other diseases makes it a promising candidate for future research.

Métodos De Síntesis

The synthesis of CCT137690 is a complex process that involves multiple steps. The starting material for the synthesis is 2-methoxyethylamine, which is reacted with 4-nitrobenzoyl chloride to form 4-nitro-N-(2-methoxyethyl)benzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with cyclohexanoyl chloride and thiourea to form 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide.

Aplicaciones Científicas De Investigación

CCT137690 has been extensively studied for its potential use in cancer treatment. As a selective inhibitor of CHK1, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It works by preventing cancer cells from repairing DNA damage, leading to cell death. Additionally, CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Propiedades

Nombre del producto

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Fórmula molecular

C18H25N3O3S

Peso molecular

363.5 g/mol

Nombre IUPAC

4-(cyclohexanecarbonylcarbamothioylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H25N3O3S/c1-24-12-11-19-16(22)14-7-9-15(10-8-14)20-18(25)21-17(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,22)(H2,20,21,23,25)

Clave InChI

NWHDNTWGTSAJJO-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

SMILES canónico

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.